molecular formula C17H14N4O3 B2772429 N-(4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)picolinamide CAS No. 1206999-78-1

N-(4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)picolinamide

Cat. No.: B2772429
CAS No.: 1206999-78-1
M. Wt: 322.324
InChI Key: RHQRGEUAUYDHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazine ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the methoxy group on the phenyl ring could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

  • Cancer Research : In the study by Xiong et al. (2018), a related compound, 4-(4-aminophenoxy)-N-propylpicoliamide, was identified as a crucial intermediate in synthesizing biologically active compounds, particularly for cancer treatment. This research highlights the significance of similar compounds in developing novel anticancer therapies (Xiong et al., 2018).

  • Neurological Research : Kil et al. (2013) described the synthesis of N-(Chloro-3-methoxyphenyl)-2-picolinamide (ML128) as a PET radiotracer for studying the metabotropic glutamate receptor subtype 4 (mGlu4) in neurological research. This compound is significant for investigating physiological and pathological conditions in neurological disorders, including Parkinson's disease (Kil et al., 2013).

  • Organometallic Chemistry : Nag et al. (2007) investigated N-(aryl)picolinamide complexes of ruthenium, exploring their coordination chemistry. These complexes are relevant in understanding metal-ligand interactions and their applications in catalysis and materials science (Nag et al., 2007).

  • Pharmacokinetics and Drug Design : Schroeder et al. (2009) described the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as an inhibitor of the Met kinase superfamily. This research is crucial for designing drugs with improved pharmacokinetic profiles for cancer treatment (Schroeder et al., 2009).

  • Pediatric Medicine : In a 2022 study by Ding and Zhong, a heterocycle compound similar to N-(4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)picolinamide was synthesized and used in the treatment and nursing application against children's bronchial pneumonia. The compound's mechanism of action and its effectiveness in treating pediatric respiratory conditions were examined (Ding & Zhong, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-13-7-5-12(6-8-13)21-11-10-19-15(17(21)23)20-16(22)14-4-2-3-9-18-14/h2-11H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQRGEUAUYDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.